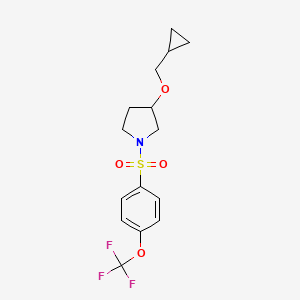![molecular formula C10H15BrSi B2458103 [4-(Bromomethyl)phenyl]trimethylsilane CAS No. 17903-42-3](/img/structure/B2458103.png)
[4-(Bromomethyl)phenyl]trimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(Bromomethyl)phenyl]trimethylsilane: is an organosilicon compound with the molecular formula C10H15BrSi and a molecular weight of 243.22 g/mol . This compound is characterized by a bromomethyl group attached to a phenyl ring, which is further bonded to a trimethylsilane group. It is commonly used in organic synthesis due to its reactivity and versatility.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: [4-(Bromomethyl)phenyl]trimethylsilane is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Functional Group Transformations: It serves as a precursor for introducing various functional groups into aromatic systems.
Biology and Medicine:
Drug Development: The compound is used in the synthesis of potential drug candidates, particularly those targeting specific biological pathways.
Bioconjugation: It is employed in the modification of biomolecules for research and therapeutic purposes.
Industry:
Material Science: this compound is used in the production of advanced materials, including polymers and coatings.
Electronics: It is utilized in the fabrication of electronic components due to its ability to form stable silicon-carbon bonds.
Safety and Hazards
The compound is classified as dangerous, with hazard statements H314 and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding dust formation, and not breathing dust . It is recommended to wash contaminated clothing before reuse and wash hands and other exposed areas with mild soap and water before eating, drinking, or smoking, and when leaving work .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Bromomethyl)phenyl]trimethylsilane typically involves the bromination of p-tolyltrimethylsilane . One common method uses N-bromosuccinimide (NBS) as the brominating agent in the presence of 1,1’-azobis(cyclohexanecarbonitrile) (ABCN) as a radical initiator. The reaction is carried out in alpha,alpha,alpha-trifluorotoluene at 120°C for 5.5 hours .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The crude product is typically purified using silica-gel column chromatography with hexane as the eluent .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromomethyl group in [4-(Bromomethyl)phenyl]trimethylsilane can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions, such as , to form carbon-carbon bonds.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like .
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include , , and . Reactions are typically carried out in polar aprotic solvents like (DMF) or (DMSO).
Coupling Reactions: Catalysts such as or complexes are used in the presence of bases like or .
Reduction Reactions: Reducing agents like or are used in solvents like or (THF).
Major Products Formed:
Nucleophilic Substitution: Products include , , and .
Coupling Reactions: Products are typically .
Reduction Reactions: The major product is .
Mécanisme D'action
The mechanism of action of [4-(Bromomethyl)phenyl]trimethylsilane primarily involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The trimethylsilane group provides stability and enhances the compound’s reactivity in various organic transformations .
Comparaison Avec Des Composés Similaires
- [4-(Chloromethyl)phenyl]trimethylsilane
- [4-(Iodomethyl)phenyl]trimethylsilane
- [4-(Methyl)phenyl]trimethylsilane
Comparison:
- Reactivity: [4-(Bromomethyl)phenyl]trimethylsilane is more reactive than [4-(Chloromethyl)phenyl]trimethylsilane but less reactive than [4-(Iodomethyl)phenyl]trimethylsilane in nucleophilic substitution reactions.
- Stability: The compound is more stable than [4-(Iodomethyl)phenyl]trimethylsilane due to the relatively lower reactivity of the bromine atom compared to iodine.
- Applications: While all these compounds are used in organic synthesis, this compound is preferred for reactions requiring a balance between reactivity and stability.
Propriétés
IUPAC Name |
[4-(bromomethyl)phenyl]-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrSi/c1-12(2,3)10-6-4-9(8-11)5-7-10/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMLLIQMFOAKHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(C=C1)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
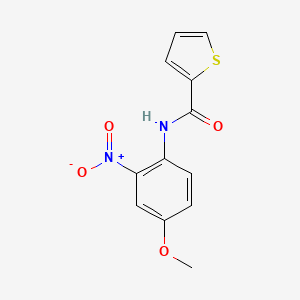
![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2458023.png)
![6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(4-methylphenoxy)acetate](/img/structure/B2458024.png)
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2458026.png)
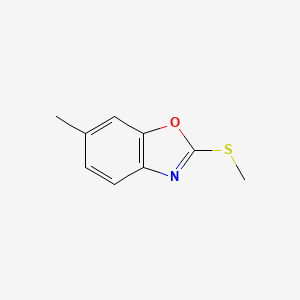
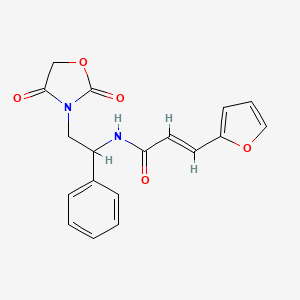
![8-(3-chlorophenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2458032.png)
![3-fluoro-4-methoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide](/img/structure/B2458033.png)
![ethyl 5-hydroxy-1,2-dimethyl-4-[(4-methylpiperidin-1-yl)methyl]-1H-indole-3-carboxylate](/img/structure/B2458036.png)
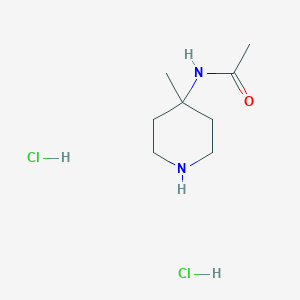
![3-hexadecyl-1-methyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2458038.png)
![N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2458040.png)

